molecular formula C6H4BrClIN B3110928 4-Bromo-6-chloro-3-iodo-2-methylpyridine CAS No. 1809161-45-2

4-Bromo-6-chloro-3-iodo-2-methylpyridine

Cat. No. B3110928
CAS RN: 1809161-45-2
M. Wt: 332.36 g/mol
InChI Key: WKRWDLWDCXVEIK-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-3-iodo-2-methylpyridine is a chemical compound with the CAS Number: 1809161-45-2 . It has a molecular weight of 332.37 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrClIN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3 . The InChI key is WKRWDLWDCXVEIK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Advances in NMR Spectroscopy

Recent advances in solid-state nuclear magnetic resonance (SSNMR) spectroscopy have expanded the application of chlorine, bromine, and iodine SSNMR in studying halogen-bonded adducts, pharmaceutical polymorphs, inorganic compounds, and more. These studies utilize the unique properties of halogen nuclei to investigate the structure and dynamics of complex systems, offering new avenues for research in materials science and chemistry (Szell & Bryce, 2020).

Environmental and Biological Significance of Halogenation

Halogenation processes, particularly involving marine red algae, demonstrate the biological and environmental relevance of halogen-containing compounds. Various species of Rhodophyta synthesize organic halogen compounds, which are derived from seawater components and have potential ecological roles, including predator avoidance and antibiosis (Fenical, 1975).

Synthesis and Supramolecular Chemistry

An improved method for the synthesis of per-6-deoxy-6-iodo-β-cyclodextrin, a compound of great importance in supramolecular chemistry, highlights the ongoing development in the synthesis of halogen-substituted compounds. This work suggests that methods developed for iodine substitution can be applicable to bromo and chloro analogs, providing a basis for further exploration in the synthesis and application of halogenated compounds (Feng et al., 2019).

Electrochemical Surface Finishing and Energy Storage

Research in electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids, including those containing chlorine and bromine, has shown significant progress. These studies open new opportunities for applications in electroplating and energy storage, underscoring the versatility of halogen elements in advancing electrochemical processes (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

4-bromo-6-chloro-3-iodo-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRWDLWDCXVEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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